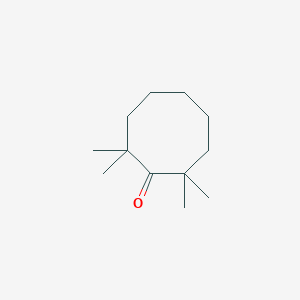
2,2,8,8-Tetramethylcyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethylcyclooctan-1-one is a cyclic ketone with the molecular formula C12H22O. This compound is characterized by its unique structure, which includes a cyclooctane ring substituted with four methyl groups at the 2 and 8 positions and a ketone functional group at the 1 position. It is a colorless to pale yellow liquid with a distinct odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylcyclooctan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,8,8-tetramethyl-1,8-octanediol using an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of the starting materials, cyclization under optimized conditions, and purification using advanced separation techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2,8,8-Tetramethylcyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of 2,2,8,8-tetramethylcyclooctanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2,2,8,8-Tetramethylcyclooctan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethylcyclooctan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
2,2,6,6-Tetramethylcyclohexanone: A cyclic ketone with a similar structure but a smaller ring size.
2,2,4,4-Tetramethylcyclobutanone: Another cyclic ketone with an even smaller ring size.
2,2,6,6-Tetramethylpiperidin-4-one: A cyclic ketone with a nitrogen atom in the ring.
Comparison: 2,2,8,8-Tetramethylcyclooctan-1-one is unique due to its larger ring size, which can influence its chemical reactivity and physical properties. The presence of four methyl groups provides steric hindrance, affecting its interactions with other molecules and its overall stability. Compared to smaller cyclic ketones, it may exhibit different reactivity patterns and applications in various fields.
Properties
CAS No. |
64342-80-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,2,8,8-tetramethylcyclooctan-1-one |
InChI |
InChI=1S/C12H22O/c1-11(2)8-6-5-7-9-12(3,4)10(11)13/h5-9H2,1-4H3 |
InChI Key |
GLZAAVYEORGVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


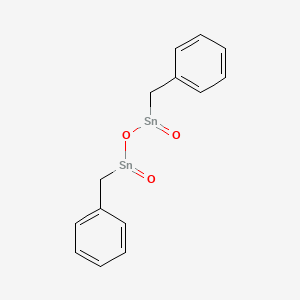
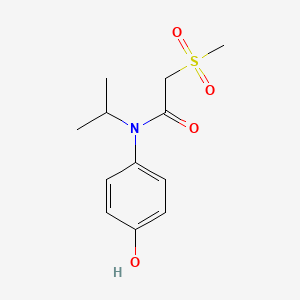
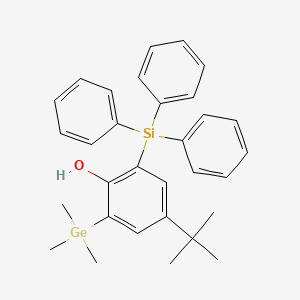
![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
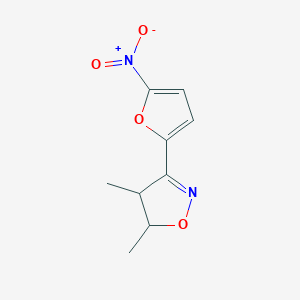
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)

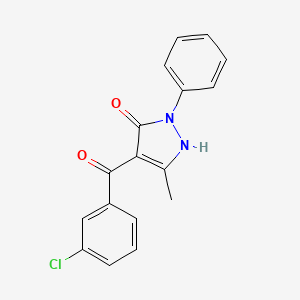
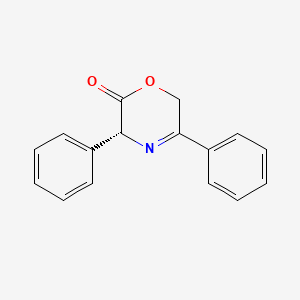
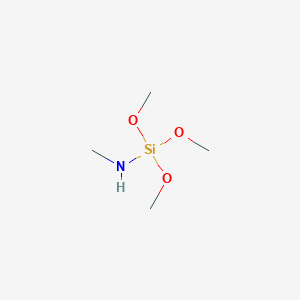
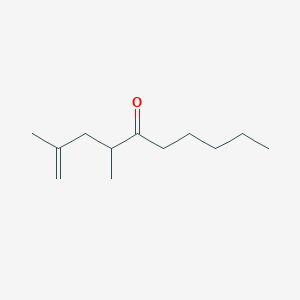
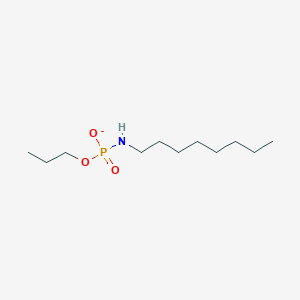
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
